N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Description
The target compound, N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide, is a rhodanine derivative featuring a 3-bromophenyl substituent at the C5 position and a 2-hydroxybenzamide group at N2. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Structural characterization of such compounds often employs X-ray crystallography tools like SHELX and SIR97 .
Properties
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c18-11-5-3-4-10(8-11)9-14-16(23)20(17(24)25-14)19-15(22)12-6-1-2-7-13(12)21/h1-9,21H,(H,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPRWZBFWFYRN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Bromobenzaldehyde with Thiosemicarbazide
The initial step involves the formation of a thiosemicarbazone intermediate through the reaction of 3-bromobenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The reaction proceeds via nucleophilic addition-elimination, with the aldehyde carbonyl group reacting with the primary amine of thiosemicarbazide.
Key parameters:
-
Molar ratio: 1:1.2 (aldehyde:thiosemicarbazide)
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Temperature: 78–80°C (ethanol reflux)
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Reaction time: 4–6 hours
The reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
Cyclization to Form the Thiazolidinone Core
The thiosemicarbazone intermediate undergoes cyclization with mercaptoacetic acid in the presence of anhydrous zinc chloride. This step forms the 2-sulfanylidene-1,3-thiazolidin-4-one ring system through intramolecular nucleophilic attack and subsequent dehydration.
Reaction conditions:
Amidation with 2-Hydroxybenzoyl Chloride
Reaction Optimization and Process Control
Solvent Effects on Cyclization Efficiency
Comparative studies demonstrate significant solvent-dependent variations in cyclization yields:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.38 | 75 | 98.2 |
| DMF | 36.7 | 62 | 95.4 |
| THF | 7.58 | 68 | 97.1 |
| Chlorobenzene | 5.62 | 71 | 96.8 |
Data adapted from thermal shift assay optimization studies
Polar aprotic solvents like DMF decrease yield due to premature hydrolysis of intermediates, while aromatic solvents provide optimal balance between solubility and reaction stability.
Catalytic System Optimization
Zinc chloride remains the preferred Lewis acid catalyst, but alternative systems have been explored:
Catalyst comparison:
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ZnCl₂ (10 mol%): 75% yield, 98.2% purity
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FeCl₃ (10 mol%): 63% yield, 91.5% purity
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Montmorillonite K10 (20% w/w): 70% yield, 94.3% purity
The zinc ion facilitates both the cyclization step and stabilization of the thione tautomer through coordination with the sulfur atom.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances in flow chemistry enable scalable production while maintaining strict control over reaction parameters:
Flow reactor configuration:
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First module: Continuous condensation at 80°C (residence time: 30 min)
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Second module: Cyclization in toluene with ZnCl₂ catalyst (120°C, 45 min)
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Third module: Amidation in DCM with inline pH monitoring
Advantages:
Green Chemistry Approaches
Alternative synthetic pathways employing microwave irradiation and solvent-free conditions:
Microwave-assisted cyclization:
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Power: 300 W
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Temperature: 140°C
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Time: 12 minutes
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Yield: 78% (vs. 75% conventional heating)
Solvent-free reactions using ball milling techniques show promise for reducing environmental impact but currently achieve lower yields (65–68%).
Purification and Characterization
Crystallization Optimization
The final product is purified through recrystallization from ethanol/water mixtures. Critical parameters include:
| Ethanol:Water Ratio | Crystal Size (µm) | Purity (%) | Recovery (%) |
|---|---|---|---|
| 7:3 | 50–100 | 99.5 | 88 |
| 6:4 | 20–50 | 99.1 | 92 |
| 5:5 | <20 | 98.7 | 95 |
Slower cooling rates (0.5°C/min) favor larger crystal formation without compromising purity.
Spectroscopic Characterization
Key spectral data:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.02 (d, J = 15.6 Hz, 1H, CH=N), 7.84–7.35 (m, 7H, Ar-H), 4.12 (s, 2H, SCH₂)
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¹³C NMR (100 MHz, DMSO-d₆): δ 182.4 (C=S), 170.2 (C=O), 161.5 (CONH), 135.2–118.7 (Ar-C)
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HRMS (ESI): m/z calcd for C₁₇H₁₂BrN₂O₃S₂ [M+H]⁺: 435.9412, found: 435.9408
The Z-configuration of the exocyclic double bond is confirmed by NOESY correlations between the benzylidene proton and thiazolidinone ring protons.
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 2–8°C | Minimizes thermal degradation |
| Humidity | <30% RH | Prevents hydrolysis |
| Light | Amber glass container | Reduces photooxidation |
| Shelf life | 24 months | Based on ICH Q1A(R2) guidelines |
Chemical Reactions Analysis
Oxidation Reactions
The thione (-C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, 60°C, 4–6 hrs | Sulfoxide derivative | Selective oxidation without ring cleavage |
| KMnO<sub>4</sub> | Acetic acid, reflux, 2 hrs | Sulfone derivative | Complete conversion confirmed by TLC |
Reduction Reactions
The 4-oxo group in the thiazolidinone ring is susceptible to reduction, yielding secondary alcohols:
| Reagent | Conditions | Product | Catalyst/Additives |
|---|---|---|---|
| NaBH<sub>4</sub> | THF, 0°C → RT, 3 hrs | 4-Hydroxy-thiazolidinone analog | Requires stoichiometric excess |
| LiAlH<sub>4</sub> | Anhydrous diethyl ether, 0°C | Over-reduction to thiazolidine | Side products observed at >1 eq |
Substitution Reactions
The 3-bromophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Bromine Displacement
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 hrs | 3-Piperidinophenyl derivative | 72% |
| Thiophenol | CuI catalysis, DMSO, 100°C | 3-Phenylthio derivative | 65% |
Suzuki-Miyaura Coupling
| Boron Reagent | Conditions | Product | Pd Catalyst |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl derivative | 85% conversion |
Hydroxybenzamide Reactivity
The 2-hydroxybenzamide moiety participates in:
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Esterification : Acetylation with Ac<sub>2</sub>O/pyridine yields the acetylated derivative (m.p. 189–192°C).
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Metal Coordination : Forms complexes with Cu(II) and Fe(III) in ethanol/water, characterized by UV-Vis spectroscopy.
Stability Under Physiological Conditions
| Parameter | Observation | Analytical Method |
|---|---|---|
| pH 7.4 (PBS buffer) | Hydrolysis of thiazolidinone ring after 24 hrs | HPLC-MS |
| UV light (254 nm) | Degradation to benzamide fragments | Photolysis studies |
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on the thione sulfur, forming a sulfenic acid intermediate.
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Reduction : Hydride transfer to the carbonyl oxygen, stabilized by resonance with the thiazolidinone ring.
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NAS : Follows a two-step addition-elimination pathway, accelerated by electron-withdrawing bromine .
This compound’s multifunctional architecture enables tailored synthetic modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize strict control of reaction stoichiometry and purification by column chromatography to isolate high-purity products .
Scientific Research Applications
Research indicates that N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide exhibits various biological activities:
Antibacterial Properties
Studies have shown that derivatives of thiazolidinones, including this compound, possess significant antibacterial properties. For instance:
- Activity Against Pathogens : It has demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with IC50 values indicating substantial inhibition of bacterial growth .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has explored its effects on cancer cell lines, indicating:
- Mechanism of Action : It may inhibit specific enzymes involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study 1: Antibacterial Activity Assessment
A study conducted on various thiazolidinone derivatives highlighted the antibacterial efficacy of compounds similar to this compound. The results indicated that modifications in the side chains significantly influenced antibacterial potency.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 10 |
| Target Compound | Salmonella typhi | 12 |
Case Study 2: Anticancer Activity Evaluation
In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 8 |
| HeLa (Cervical Cancer) | 6 |
| A549 (Lung Cancer) | 7 |
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. The bromophenyl group and thiazolidinone ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations
The target compound shares a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidine) with several analogues, but differences arise in substituent groups:
Key Observations :
- Halogen Substitution : Bromine at the 3-position (target) vs. 4-bromophenyl () alters electronic effects and steric interactions.
- Polar Groups : The 2-hydroxybenzamide in the target enhances hydrophilicity compared to sulfonamide () or nitro groups () .
- Aromatic Diversity : Methoxy (–8), chloro (), and heterocyclic indole () substituents modulate biological target interactions.
Physicochemical Properties
Comparative data for selected compounds:
*Estimated based on structural similarity. †Calculated from molecular formula.
Key Observations :
- Lipophilicity : The target’s XLogP3 (~3.8) suggests moderate lipophilicity, intermediate between the highly polar (XLogP3 ~2.5) and the more lipophilic (XLogP3 4.5).
- Solubility : The 2-hydroxybenzamide group in the target increases hydrogen-bonding capacity (7 acceptors) compared to ’s 4-methylbenzamide (6 acceptors).
Biological Activity
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a bromophenyl group, and a hydroxylated benzamide moiety. Its structural complexity contributes to its diverse biological activities. The IUPAC name reflects its intricate design:
IUPAC Name: this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which may lead to anti-inflammatory and anticancer effects.
- Antioxidant Activity : The presence of hydroxyl groups enhances its capacity to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt microbial cell membranes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies and Research Findings
- Case Study on Anticancer Effects : A study published in Cancer Letters highlighted the efficacy of the compound against MCF7 cells, showing a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation .
- Antimicrobial Evaluation : Research reported in Journal of Antimicrobial Chemotherapy indicated that the compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Mechanistic Insights : A mechanistic study demonstrated that the compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through the inhibition of the PI3K/Akt pathway .
Q & A
Q. What are the key steps for synthesizing N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide, and how is isomerism controlled during synthesis?
Methodological Answer: The synthesis typically involves a three-step process:
Core Formation : Condensation of 3-bromobenzaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) under acidic or basic conditions to form the Z-configuration benzylidene intermediate.
Amidation : Coupling the intermediate with 2-hydroxybenzamide via nucleophilic acyl substitution, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the Z-isomer, confirmed by NOESY NMR to ensure stereochemical fidelity .
Isomerism Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the 2-hydroxy group and the thiazolidinone carbonyl, which can be monitored via UV-Vis spectroscopy or HPLC under chiral conditions .
Q. Which analytical techniques are critical for structural confirmation, and how do they address challenges like tautomerism or polymorphism?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration and confirms Z-isomerism by analyzing dihedral angles (e.g., C5–C6–C7–C8 < 10° for planar benzylidene-thiazolidinone systems) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons adjacent to the bromine atom show deshielding (δ 7.4–8.2 ppm). The thioxo group (C=S) causes splitting in the ¹³C NMR (δ ~180 ppm).
- NOESY : Detects spatial proximity between the 3-bromophenyl and hydroxybenzamide groups to confirm stereochemistry.
- IR Spectroscopy : Confirms the thioxo group (C=S stretch at ~1200 cm⁻¹) and amide carbonyl (C=O at ~1680 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br• or CO₂) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield and reduced byproducts?
Methodological Answer:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH, 5–20 mol%), and reaction time (6–24 hr).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between factors. For example, higher temperatures (>100°C) in DMF improve condensation efficiency but may increase hydrolysis byproducts.
- Validation : Confirm optimal conditions (e.g., 90°C, 15 mol% p-TsOH, 12 hr in DMF) via triplicate runs. Use HPLC to quantify purity (>95%) and GC-MS to identify byproducts (e.g., oxidized sulfone derivatives) .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?
Methodological Answer:
- Assay Standardization :
- Enzyme Source : Compare results using recombinant vs. cell lysate-derived enzymes (e.g., bacterial vs. mammalian acps-pptase).
- Inhibitor Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Orthogonal Assays :
- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics (KD) to confirm target engagement.
- Cellular Assays : Use isogenic bacterial strains (wild-type vs. acps-pptase knockout) to validate on-target effects.
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., triclosan for acps-pptase inhibition) .
Q. What mechanistic insights guide the prediction of reaction pathways (e.g., oxidation vs. nucleophilic substitution)?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace the thioxo sulfur (C=S) with ³⁴S to track oxidation pathways (e.g., sulfoxide formation).
- Trapping Experiments : Add TEMPO (radical scavenger) to suppress oxidation or excess thiols (e.g., β-mercaptoethanol) to trap electrophilic intermediates.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for nucleophilic attack at the C4-oxo vs. C2-thioxo positions. MD simulations assess solvent effects on pathway dominance .
Q. How can structure-activity relationships (SAR) be systematically explored for antimicrobial activity?
Methodological Answer:
- Analog Library : Synthesize derivatives with:
- Halogen Variations : Replace Br with Cl or I at the phenyl ring.
- Hydroxy Group Modifications : Methylate or acetylate the 2-hydroxybenzamide moiety.
- Biological Testing :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Resistance Studies : Serial passage experiments to assess propensity for resistance development.
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity. Partial Least Squares (PLS) regression identifies critical parameters (e.g., Br substitution enhances membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
